1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane
Overview
Description
1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane is an organohalogen compound with the molecular formula C4H3BrCl3F3. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a butane backbone. This compound is notable for its high density and boiling point, making it a subject of interest in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane can be synthesized through halogenation reactions involving butane derivatives. The process typically involves the stepwise addition of bromine, chlorine, and fluorine atoms to the butane molecule under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the selective addition of halogens .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation reactors where butane is treated with bromine, chlorine, and fluorine gases. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or ketones
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) can be used for halogen exchange.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation
Major Products:
Substitution: Products include iodinated derivatives or other substituted butanes.
Reduction: Products include partially or fully dehalogenated butanes.
Oxidation: Products include carboxylic acids, ketones, or aldehydes
Scientific Research Applications
1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving halogenated compounds and their biological interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique halogenation pattern.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can participate in hydrogen bonding, van der Waals interactions, and halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and chemical reactions .
Comparison with Similar Compounds
- 1-Bromo-2,3,4-trichlorobutane
- 1-Bromo-2,3,4-trifluorobutane
- 1-Bromo-2,3,4-trichloro-1,1,2-trifluoropropane
Uniqueness: 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrCl3F3/c5-4(10,11)3(8,9)2(7)1-6/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKDLFPUVNFPNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Br)(F)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrCl3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371332 | |
Record name | 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
664-03-9 | |
Record name | 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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